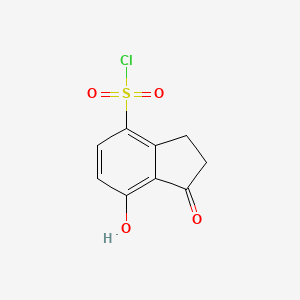
(1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-isobutyl-1,2,4-oxadiazole with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the oxadiazole ring .
Scientific Research Applications
Chemistry
In chemistry, (1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a promising candidate for further drug development .
Industry
Industrially, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of (1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- (5-Isobutyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
- (3-Ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
- (5-Methyl-1,3,4-oxadiazol-2-yl)methanol
Uniqueness
Compared to similar compounds, (1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol exhibits unique properties due to the presence of both the oxadiazole ring and the piperidine moiety. This combination enhances its chemical reactivity and potential biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H23N3O2 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
[1-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C13H23N3O2/c1-10(2)7-12-14-13(18-15-12)8-16-5-3-11(9-17)4-6-16/h10-11,17H,3-9H2,1-2H3 |
InChI Key |
DVBUWSVKWMBDPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NOC(=N1)CN2CCC(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)
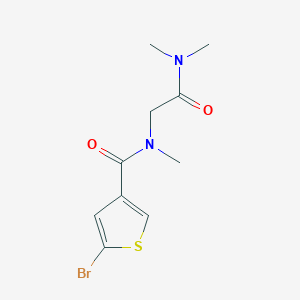
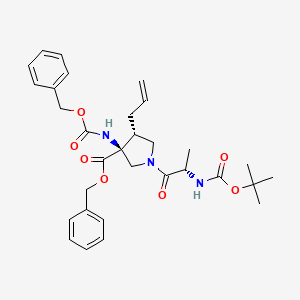
![n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine](/img/structure/B14898471.png)
![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)
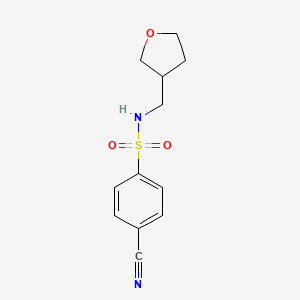

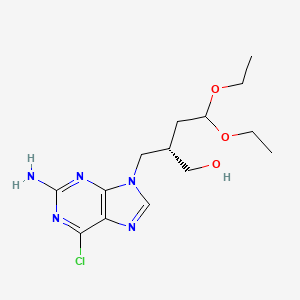
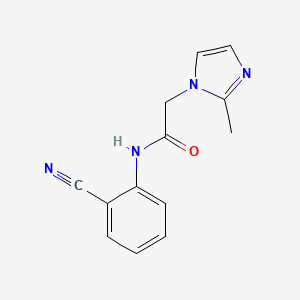
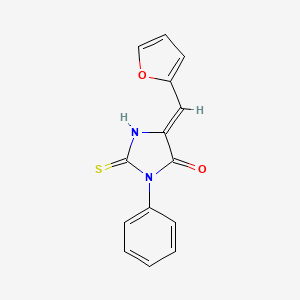
![4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile](/img/structure/B14898511.png)
